molecular formula C12H18BrNO B13290643 2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol

2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol

Cat. No.: B13290643
M. Wt: 272.18 g/mol
InChI Key: OHUNMVLQDFBGLL-UHFFFAOYSA-N
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Description

2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol is an organic compound with a complex structure that includes a brominated aromatic ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol typically involves multiple steps. One common method starts with the bromination of 4-methylphenylmethanol to produce 2-bromo-4-methylphenylmethanol. This intermediate is then reacted with 2-amino-2-methylpropan-1-ol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process would also include rigorous quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups like hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropanone, while reduction could produce 2-{[(2-Methylphenyl)methyl]amino}-2-methylpropan-1-ol.

Scientific Research Applications

2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The bromine atom and amino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylphenol: Similar in structure but lacks the amino and hydroxyl groups.

    2-Bromo-2-methylpropan-1-ol: Similar but lacks the aromatic ring and amino group.

    2-Amino-2-methyl-1-propanol: Similar but lacks the brominated aromatic ring.

Uniqueness

2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

2-[(2-bromo-4-methylphenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C12H18BrNO/c1-9-4-5-10(11(13)6-9)7-14-12(2,3)8-15/h4-6,14-15H,7-8H2,1-3H3

InChI Key

OHUNMVLQDFBGLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNC(C)(C)CO)Br

Origin of Product

United States

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